N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,4-dimethylpyrimidin-2-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,4-dimethylpyrimidin-2-amine is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxin moiety linked to a pyrimidinamine structure, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,4-dimethylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine and 4-dimethylaminopyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as lithium hydride (LiH), and a solvent like N,N-dimethylformamide (DMF).
Procedure: The 2,3-dihydro-1,4-benzodioxin-6-amine is reacted with 4-dimethylaminopyrimidine under reflux conditions to form the desired product
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,4-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxin derivatives
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,4-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,4-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets cholinesterase enzymes, which are involved in the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting cholinesterase, the compound increases the levels of acetylcholine, which can help in alleviating symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,4-dimethylpyrimidin-2-amine: shares similarities with other benzodioxin derivatives and pyrimidinamine compounds
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another compound with a benzodioxin moiety, used for its potential therapeutic effects.
Uniqueness
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,4-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-6-16-15(17-11)18(2)10-12-3-4-13-14(9-12)20-8-7-19-13/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
UVJFVXDNWZKZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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